2-(Aminooxy)-3-phenylpropanoic acid hydrochloride
CAS No.: 5619-81-8
Cat. No.: VC6301002
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5619-81-8 |
|---|---|
| Molecular Formula | C9H12ClNO3 |
| Molecular Weight | 217.65 |
| IUPAC Name | 2-aminooxy-3-phenylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO3.ClH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |
| Standard InChI Key | JBBBYWCXMVGFAZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)ON.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name of the compound is 2-aminooxy-3-phenylpropanoic acid;hydrochloride, reflecting its functional groups and structural arrangement. The molecule consists of a propanoic acid chain substituted at the second carbon with an aminooxy group (-ONH₂) and at the third carbon with a phenyl ring. The hydrochloride counterion stabilizes the compound via ionic interaction with the protonated aminooxy group .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 5619-81-8 | |
| Molecular Formula | C₉H₁₂ClNO₃ | |
| Molecular Weight | 217.65 g/mol | |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)ON.Cl | |
| InChIKey | JBBBYWCXMVGFAZ-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Pathways
The primary synthesis route involves the reaction of hydroxylamine with 3-phenylpropanoic acid under acidic conditions. This nucleophilic substitution replaces the hydroxyl group of the carboxylic acid with the aminooxy moiety. Industrial optimizations, such as continuous flow reactors, improve yield and purity by maintaining precise temperature and pH control.
Purification and Characterization
Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity. Mass spectrometry (MS) verifies the molecular ion peak at m/z 217.65, consistent with the molecular formula .
Biological Activity and Mechanism
Enzyme Inhibition
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride is a competitive inhibitor of L-phenylalanine ammonia-lyase (PAL), with a reported IC₅₀ in the micromolar range . PAL catalyzes the deamination of L-phenylalanine to cinnamic acid, a key step in phenylpropanoid biosynthesis in plants. By mimicking the substrate’s transition state, the compound forms a stable Schiff base intermediate with PAL’s active site, effectively halting the reaction .
Metabolic and Physiological Effects
Research Applications
Plant Biochemistry
The compound is widely used to study phenylpropanoid pathways in Arabidopsis thaliana and crop species. Suppression of PAL activity elucidates the role of phenolics in stress responses and pigmentation .
Pharmacological Probes
In enzymology, it serves as a tool to investigate amino acid metabolism and enzyme kinetics. Its ability to cross cell membranes makes it suitable for in vivo studies targeting metabolic disorders .
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